N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide
Overview
Description
N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of thiolane-containing compounds and exhibits various biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide typically involves the reaction of 3-aminothiolane with trifluoroacetic anhydride and phenyl isocyanate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or ethanol, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and reduce production costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted acetamides.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anti-tumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth and reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxothiolan-3-yl)-N-methylacetamide: Similar in structure but with a methyl group instead of a phenyl group.
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide: Lacks the trifluoromethyl group.
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide: Contains an ethyl group and a fluorobenzamide moiety.
Uniqueness
N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2,2,2-trifluoro-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S/c13-12(14,15)11(17)16(9-4-2-1-3-5-9)10-6-7-20(18,19)8-10/h1-5,10H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWDPEQZYGQYRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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